![molecular formula C12H11FN2O4 B1413674 1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173101-11-4](/img/structure/B1413674.png)
1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C12H11FN2O4 . Its average mass is 266.225 Da and its monoisotopic mass is 266.070282 Da .Physical And Chemical Properties Analysis
While specific physical and chemical properties for this compound are not available, we can infer some general properties based on its structure. For instance, it likely has moderate to excellent water solubility .Aplicaciones Científicas De Investigación
Antibacterial Agent Synthesis
1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid and its analogues have been studied for their potential in antibacterial agent synthesis. Egawa et al. (1984) explored pyridonecarboxylic acids as antibacterial agents, synthesizing various compounds with amino- and hydroxy-substituted cyclic amino groups, which showed promising antibacterial activity both in vitro and in vivo (Egawa et al., 1984).
Fluorobenzoyl Protective Groups in Synthesis
The use of fluorobenzoyl protective groups, such as 2-fluorobenzoyl, in the synthesis of glycopeptides has been investigated by Sjölin and Kihlberg (2001). They found that these groups can suppress beta-elimination of O-linked carbohydrates, offering a significant advantage in glycopeptide synthesis (Sjölin & Kihlberg, 2001).
Supramolecular Architecture
Banerjee and Murugavel (2004) reported the formation of different organic supramolecular architectures derived from aminobenzoic acids. These complexes demonstrate the potential for creating unique molecular structures with potential applications in materials science (Banerjee & Murugavel, 2004).
Synthesis of Antimicrobial Agents
Compounds related to 1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their antimicrobial properties. Patel et al. (2011) synthesized new pyridine derivatives with potential antimicrobial activity, demonstrating the chemical's relevance in developing new therapeutic agents (Patel et al., 2011).
Novel Bicyclic Systems
Kharchenko, Detistov, and Orlov (2008) explored the synthesis of novel bicyclic systems using 5-oxopyrrolidine-3-carboxylic acids. Their research contributes to the development of new compounds with potential pharmacological applications (Kharchenko, Detistov, & Orlov, 2008).
Propiedades
IUPAC Name |
1-[(2-fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O4/c13-9-4-2-1-3-8(9)11(17)14-15-6-7(12(18)19)5-10(15)16/h1-4,7H,5-6H2,(H,14,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZLVESLVBPXCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)NC(=O)C2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



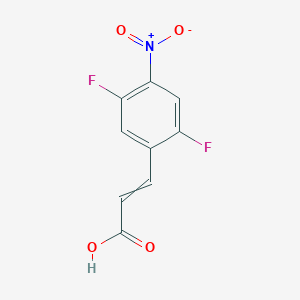
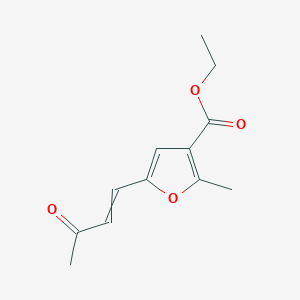
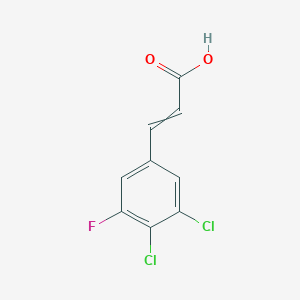
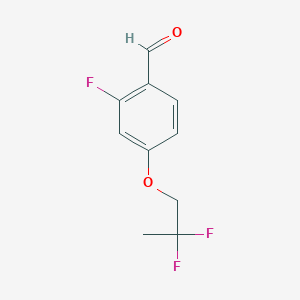
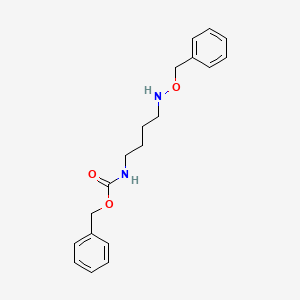
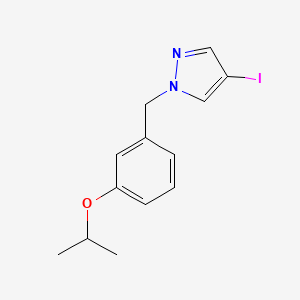


![Diethyl (1R,2S,3R,4S)-4-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)cyclohexane-1,2-dicarboxylate](/img/structure/B1413600.png)
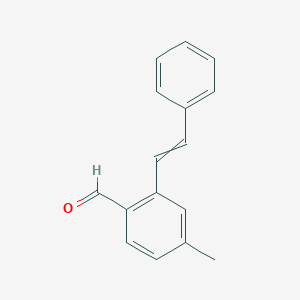

![2-(4-Cyclopentylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1413607.png)

